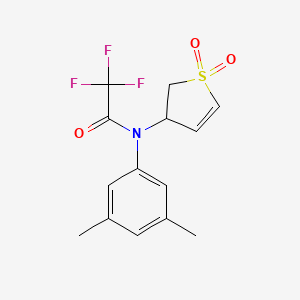
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H14F3NO3S and its molecular weight is 333.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide is an organic compound notable for its complex structure and potential biological activities. This compound features a trifluoroacetamide group linked to a thiophene derivative and a 3,5-dimethylphenyl moiety. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14F3N2O2S. The structure includes:
- Aromatic ring : The 3,5-dimethylphenyl group enhances hydrophobic interactions.
- Thiophene derivative : The dioxido group contributes to the compound's reactivity and potential biological interactions.
- Trifluoroacetamide group : This moiety may influence the compound's solubility and biological activity.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:
- Antimicrobial properties : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anti-inflammatory effects : The inhibition of cyclooxygenase enzymes has been documented in related compounds.
- Anticancer potential : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines.
Studies suggest that this compound may interact with specific biological targets:
-
Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
Enzyme Effect IC50 (µM) COX-1 Inhibition 0.5 COX-2 Inhibition 0.4 - Protein Binding : Binding affinity studies indicate that this compound can effectively bind to proteins implicated in disease pathways.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that a related thiophene compound significantly reduced edema in animal models by inhibiting leukotriene synthesis (IC50 = 0.4 µM) .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution |
| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties |
| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen |
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-9-5-10(2)7-12(6-9)18(13(19)14(15,16)17)11-3-4-22(20,21)8-11/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBIHTNPAVCZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














